molecular formula C14H19NO3 B1314598 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde CAS No. 72108-02-2

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Cat. No.: B1314598
CAS No.: 72108-02-2
M. Wt: 249.3 g/mol
InChI Key: BDGADLKNLKXJNY-UHFFFAOYSA-N
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Description

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a morpholine ring via a propoxy linker

Scientific Research Applications

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the interaction of morpholine-containing compounds with biological targets.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with benzaldehyde and morpholine as the primary starting materials.

    Formation of Propoxy Linker: The propoxy linker is introduced through a nucleophilic substitution reaction. Benzaldehyde is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(benzaldehyde)propoxy.

    Morpholine Substitution: The intermediate 3-(benzaldehyde)propoxy is then reacted with morpholine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and bases.

Major Products Formed

    Oxidation: 2-(3-Morpholin-4-YL-propoxy)benzoic acid.

    Reduction: 2-(3-Morpholin-4-YL-propoxy)benzyl alcohol.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The morpholine ring can interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Morpholin-4-YL-propoxy)benzoic acid
  • 2-(3-Morpholin-4-YL-propoxy)benzyl alcohol
  • 4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitrobenzonitrile

Uniqueness

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

2-(3-morpholin-4-ylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-12-13-4-1-2-5-14(13)18-9-3-6-15-7-10-17-11-8-15/h1-2,4-5,12H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGADLKNLKXJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549710
Record name 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72108-02-2
Record name 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Salicylaldehyde (17 g) is treated first with 6.7 g of 50% sodium hydride in 110 ml of dimethylformamide and then with 92 ml of a 2 N toluene solution of N-(3-chloropropyl)morpholine. The mixture is heated at 105°-110° C. for 4 hours, cooled and poured into 300 ml of water. The product is extracted three times with ether. The extracts are combined, dried, concentrated on a rotary evaporator and the residue distilled to give 32.3 g of product as an oil, boiling point 155°-160° C. at 0.1-0.2 mm of Hg.
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Synthesis routes and methods II

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